N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
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Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H22ClF2N3OS and its molecular weight is 425.92. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- The compound is used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, leveraging N-aryl-2-chloroacetamides as electrophilic building blocks. This synthetic route yields ring-annulated thiazolo[3,2-a]pyrimidinone products in acceptable yields, with analytical and spectral studies confirming the structure of the reaction products (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Antitumor Evaluation
- Novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents, including amino and dimethylamino groups, have been synthesized as hydrochloride salts and evaluated for cytostatic activities against various malignant human cell lines. These compounds exhibit potential anticancer properties, highlighting the compound's utility in antitumor research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These inhibitors show high efficiency and stability, offering a new approach to corrosion protection. The study also involves quantum chemical parameter calculations to understand the theoretical underpinnings of their efficacy (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anti-inflammatory Activity
- A study on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity, providing insights into new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Activity
- The synthesis of substituted dibenzo[b,f][1,4]thiazepines analogues and their evaluation against gram-positive and gram-negative bacteria demonstrate the antimicrobial potential of these compounds. This research opens avenues for developing new antimicrobial agents to combat resistant bacterial strains (Tailor, Patel, & Malik, 2014).
Photoinduced Intramolecular Charge Transfer
- The photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with dimethylamino groups, shows a strong dependence on the substituent in the N-aryl group. This study provides valuable insights into the mechanisms of photoinduced intramolecular charge transfer, useful in designing photoactive materials (Yang, Liau, Wang, & Hwang, 2004).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS.ClH/c1-24(2)9-6-10-25(18(26)11-14-7-4-3-5-8-14)20-23-19-16(22)12-15(21)13-17(19)27-20;/h3-5,7-8,12-13H,6,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKPNYYUCLKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.